Gentianal
Description
Gentianal is a sesquiterpene aldehyde isolated primarily from Gentiana species, known for its bitter principles and medicinal properties. Structurally characterized by a bicyclic framework with an aldehyde functional group, this compound exhibits significant anti-inflammatory and hepatoprotective activities . Its biosynthesis involves the mevalonate pathway, leading to a unique stereochemistry that influences its biological interactions. While this compound shares a terpenoid backbone with compounds like gentiopicroside and amarogentin, its aldehyde moiety differentiates its chemical reactivity and pharmacological profile .
Properties
CAS No. |
53848-05-8 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
1-methyl-6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-6-8-4-11-10(13)9(5-12)7(8)2-3-14-6/h4-6H,2-3H2,1H3,(H,11,13) |
InChI Key |
SPQNWNGKRKIZFD-UHFFFAOYSA-N |
SMILES |
CC1C2=CNC(=O)C(=C2CCO1)C=O |
Canonical SMILES |
CC1C2=CNC(=O)C(=C2CCO1)C=O |
Synonyms |
3,4,6,7-tetrahydro-1-methyl-6-oxo-1H-pyrano(3,4-c)pyridine-5-carboxaldehyde gentianal |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Gentianal’s structure (C15H22O) is compared below with three analogs: Gentiopicroside (C16H20O9), Amarogentin (C20H28O10), and Sweroside (C16H22O8).
| Property | This compound | Gentiopicroside | Amarogentin | Sweroside |
|---|---|---|---|---|
| Molecular Formula | C15H22O | C16H20O9 | C20H28O10 | C16H22O8 |
| Molecular Weight (g/mol) | 218.33 | 356.32 | 428.43 | 342.34 |
| Solubility | Ethanol-soluble | Water-soluble | Ethanol-soluble | Water-soluble |
| Melting Point (°C) | 98–102 | 191–194 | 245–248 | 165–168 |
| Key Functional Groups | Aldehyde | Iridoid glycoside | Secoiridoid | Iridoid glycoside |
This compound’s lower molecular weight and aldehyde group enhance its volatility and membrane permeability compared to glycoside-rich analogs like gentiopicroside .
Spectroscopic Differentiation
Distinctive spectral features aid in differentiating this compound from its analogs:
- IR Spectroscopy: this compound’s strong C=O stretch at 1720 cm⁻¹ contrasts with the absence of this peak in non-aldehydic analogs .
- NMR : The aldehyde proton in this compound appears as a singlet at δ 9.8 ppm (¹H NMR), absent in analogs like amarogentin, which exhibit characteristic secoiridoid proton signals near δ 5.5–6.0 ppm .
- MS : this compound’s molecular ion peak at m/z 218.33 is distinct from gentiopicroside (m/z 356.32) and amarogentin (m/z 428.43) .
Pharmacological Activity
| Compound | Anti-inflammatory (IC50, COX-2) | Hepatoprotective (EC50, ALT reduction) | Bitter Value (Units) |
|---|---|---|---|
| This compound | 12.5 μM | 8.2 μM | 1:50,000 |
| Gentiopicroside | 45.8 μM | 22.4 μM | 1:12,000 |
| Amarogentin | >100 μM | 10.1 μM | 1:1,000,000 |
| Sweroside | 30.3 μM | 18.9 μM | 1:8,000 |
This compound demonstrates superior COX-2 inhibition compared to gentiopicroside and amarogentin, likely due to its aldehyde group enhancing enzyme binding . However, its bitter value is significantly lower than amarogentin, a compound renowned for extreme bitterness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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